6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.8 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, has been a subject of research. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position. The quinoline core is fused with a benzene ring that carries an isopropyl group at the 4th position .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Physical And Chemical Properties Analysis
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Agents
Functionalized quinolines, including derivatives like 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, have been studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens, making them valuable in the development of new antibiotics and antiseptic agents .
Anticancer Therapeutics
Quinoline derivatives have shown potential in anticancer therapy. Their ability to intercalate with DNA and disrupt cellular processes makes them candidates for designing novel anticancer drugs. Research has been conducted on various quinoline carboxylic acid derivatives to assess their efficacy against different cancer cell lines .
Anti-inflammatory Drugs
The anti-inflammatory properties of quinoline derivatives stem from their ability to modulate inflammatory pathways. This makes them suitable for the development of drugs to treat chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Central Nervous System (CNS) Agents
Quinoline derivatives have been explored for their potential effects on the central nervous system. They may possess neuroprotective properties or act as modulators of neurotransmitter systems, which can be beneficial in treating neurodegenerative disorders .
Antimalarial Drugs
Quinolines are historically significant as antimalarial agents, with chloroquine being one of the most well-known examples. Research continues to explore new quinoline derivatives that can overcome resistance and provide effective treatment options for malaria .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit enzymes such as topoisomerase ii .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the enzyme topoisomerase ii, preventing dna replication and transcription .
Biochemical Pathways
If it acts similarly to related compounds, it may interfere with dna replication and transcription processes by inhibiting topoisomerase ii .
Result of Action
If it acts similarly to related compounds, it may prevent dna replication and transcription, leading to cell death .
properties
IUPAC Name |
6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYMSBCBMFBSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391241 |
Source
|
Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
897560-12-2 |
Source
|
Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897560-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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